molecular formula C11H18ClNO B3368347 Phenyl 3-dimethylaminopropyl ether hydrochloride CAS No. 20904-18-1

Phenyl 3-dimethylaminopropyl ether hydrochloride

Cat. No.: B3368347
CAS No.: 20904-18-1
M. Wt: 215.72 g/mol
InChI Key: FVOCIEVDIAEWET-UHFFFAOYSA-N
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Description

Phenyl 3-dimethylaminopropyl ether hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its reactivity and versatility in forming bonds with other molecules, making it a valuable tool in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3-dimethylaminopropyl ether hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of phenol with 3-dimethylaminopropyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-dimethylaminopropyl ether hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted phenyl compounds, amines, and other derivatives that can be further utilized in different applications .

Scientific Research Applications

Phenyl 3-dimethylaminopropyl ether hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Phenyl 3-dimethylaminopropyl ether hydrochloride exerts its effects involves the activation of carboxyl groups to form amide bonds with primary amines. This process typically occurs through the formation of an intermediate, which then reacts with the amine to produce the desired product. The molecular targets and pathways involved include the carboxyl and amine groups of the reacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Phenyl 3-dimethylaminopropyl ether hydrochloride include:

Uniqueness

This compound is unique in its ability to form stable intermediates that facilitate the formation of amide bonds under mild conditions. This makes it particularly valuable in applications where sensitive biomolecules are involved, as it minimizes the risk of degradation or side reactions .

Properties

IUPAC Name

N,N-dimethyl-3-phenoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-12(2)9-6-10-13-11-7-4-3-5-8-11;/h3-5,7-8H,6,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOCIEVDIAEWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943164
Record name N,N-Dimethyl-3-phenoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20904-18-1
Record name Propylamine, N,N-dimethyl-3-phenoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020904181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-3-phenoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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